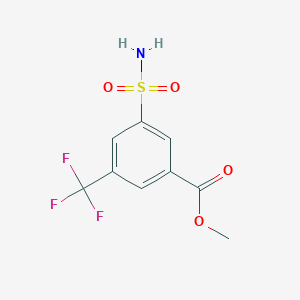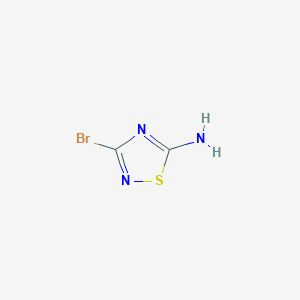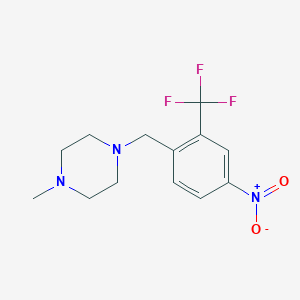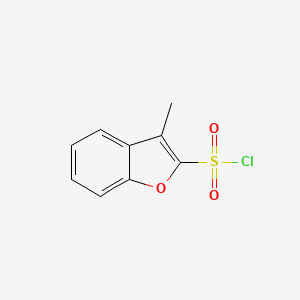
Methyl 3-sulfamoyl-5-(trifluoromethyl)benzoate
Overview
Description
Methyl 3-sulfamoyl-5-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C9H8F3NO4S . It is also known as triflusal, a nonsteroidal anti-inflammatory drug.
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 8 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 283.224 Da .Scientific Research Applications
1. Chemical Properties and Synthesis
Methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, a novel acaricide, shares structural similarities with Methyl 3-sulfamoyl-5-(trifluoromethyl)benzoate. Its chemical structure facilitates the formation of intramolecular hydrogen bonds, impacting its stability and reactivity (Kimura & Hourai, 2005).
2. Interaction with Sulfur Tetrafluoride
The interaction of similar compounds with sulfur tetrafluoride in anhydrous hydrogen fluoride has been studied, providing insights into chemical reactions and transformations that this compound might undergo (Gaidarzhy, Motnyak, & Kunshenko, 2020).
3. Sulfonamide-Sulfonimide Tautomerism
Research on sulfonamide derivatives, including compounds structurally similar to this compound, has shed light on sulfonamide-sulfonimide tautomerism, which is critical in understanding the chemical behavior and potential applications of such compounds (Branowska et al., 2022).
4. Potential as Carbonic Anhydrase Inhibitors
Studies on methyl 5-sulfamoyl-benzoates have shown their potential as high affinity and selective inhibitors of carbonic anhydrase IX, an enzyme overexpressed in various solid tumors. This suggests potential applications in anticancer therapies (Zakšauskas et al., 2021).
5. Applications in Novel Friedel–Crafts Acylation
Research on methyl benzoate and its reactions indicates the potential use of this compound in novel Friedel–Crafts acylation processes, highlighting its potential in organic synthesis (Hwang, Prakash, & Olah, 2000).
6. Use in Synthesis of Novel Sulfonated Nanofiltration Membranes
The synthesis of novel sulfonated aromatic diamine monomers related to this compound has been explored for the preparation of thin-film composite nanofiltration membranes. This indicates potential applications in water treatment and purification technologies (Liu et al., 2012).
Properties
IUPAC Name |
methyl 3-sulfamoyl-5-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO4S/c1-17-8(14)5-2-6(9(10,11)12)4-7(3-5)18(13,15)16/h2-4H,1H3,(H2,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAVGCPXJJMNDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)S(=O)(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[2-(2-Benzyl-4-chlorophenoxy)ethyl]amine hydrochloride](/img/structure/B1373004.png)


![[(6-Bromo-1,3-benzodioxol-5-yl)methyl]amine hydrochloride](/img/structure/B1373008.png)

